

# A Comprehensive Spectroscopic Guide to 1-(2-Aminophenyl)ethanol for Advanced Research

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## Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B7881819

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Abstract: **1-(2-Aminophenyl)ethanol** (CAS No. 10517-50-7) is a valuable bifunctional molecule featuring a primary amine and a secondary alcohol on an aromatic scaffold.<sup>[1][2]</sup> This ortho-substituted arrangement makes it a key building block in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1]</sup> Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic data of **1-(2-Aminophenyl)ethanol**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and Mass Spectrometry (MS). We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and quality control professionals.

## Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. The IR spectrum of **1-(2-Aminophenyl)ethanol** is rich with information, clearly indicating the presence of its defining amine and hydroxyl moieties.

## Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: A small amount of solid **1-(2-Aminophenyl)ethanol** is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. This method minimizes scattering and is ideal for solid samples.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .

## Interpretation of the IR Spectrum

The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the molecule's functional groups. The ortho-substitution pattern influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 1: Key IR Absorption Bands for **1-(2-Aminophenyl)ethanol**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Interpretation
3450 - 3200 (broad)	O-H Stretch	Secondary Alcohol	The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
3400 & 3300 (doublet)	N-H Asymmetric & Symmetric Stretch	Primary Amine	The presence of two sharp peaks in this region is a definitive indicator of a primary amine (-NH <sub>2</sub> ), corresponding to the asymmetric and symmetric stretching modes.
3100 - 3000	C-H Stretch	Aromatic Ring	These absorptions are characteristic of sp <sup>2</sup> hybridized C-H bonds on the benzene ring.
2980 - 2850	C-H Stretch	Aliphatic (CH, CH <sub>3</sub> )	These bands arise from the stretching vibrations of the sp <sup>3</sup> hybridized C-H bonds in the ethanol side chain.
~1620	N-H Bend (Scissoring)	Primary Amine	This absorption is due to the in-plane bending vibration of the N-H bonds.

1600 & 1475	C=C Stretch	Aromatic Ring	These peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.
~1250	C-N Stretch	Aromatic Amine	This band corresponds to the stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
~1080	C-O Stretch	Secondary Alcohol	A strong absorption indicating the stretching of the carbon-oxygen single bond in the alcohol group.
~750	C-H Out-of-Plane Bend	Ortho-disubstituted Benzene	A strong band in this region is highly characteristic of a 1,2-disubstituted aromatic ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

### Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is

easily identifiable. For compounds with exchangeable protons (like  $-\text{OH}$  and  $-\text{NH}_2$ ), deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) can be used to better observe these signals.

- Sample Preparation: Approximately 5-10 mg of **1-(2-Aminophenyl)ethanol** is dissolved in  $\sim 0.6$  mL of the chosen deuterated solvent in an NMR tube.
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal reference ( $\delta = 0.00$  ppm).
- $\text{D}_2\text{O}$  Exchange: To confirm the identity of the  $-\text{OH}$  and  $-\text{NH}_2$  proton signals, a drop of deuterium oxide ( $\text{D}_2\text{O}$ ) can be added to the NMR tube. The sample is shaken, and the  $^1\text{H}$  NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.

## $^1\text{H}$ NMR Spectroscopy: Proton Environments

The  $^1\text{H}$  NMR spectrum provides a precise map of the proton environments. The electron-donating nature of the amino group ( $-\text{NH}_2$ ) causes a shielding effect (upfield shift) on the ortho and para protons of the aromatic ring relative to unsubstituted benzene ( $\delta \sim 7.3$  ppm).<sup>[3]</sup>

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **1-(2-Aminophenyl)ethanol** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.6 - 7.2	Multiplet (m)	4H	Ar-H	<p>The aromatic protons exhibit a complex splitting pattern due to ortho, meta, and para coupling. The electron-donating <math>\text{NH}_2</math> group shifts these protons upfield compared to benzene.[4][5]</p>
~ 4.85	Quartet (q)	1H	$\text{CH}(\text{OH})\text{CH}_3$	<p>This methine proton is split into a quartet by the three adjacent methyl protons (<math>n+1</math> rule). Its proximity to the electronegative oxygen atom causes a significant downfield shift.</p>
~ 3.8 (broad)	Singlet (s)	2H	$\text{NH}_2$	<p>Amine protons often appear as a broad singlet and are exchangeable with <math>\text{D}_2\text{O}</math>. The chemical shift can vary with</p>

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~ 2.0 (broad)	Singlet (s)	1H	OH	concentration and temperature.
~ 1.45	Doublet (d)	3H	CH(OH)CH <sub>3</sub>	The hydroxyl proton signal is typically a broad singlet and is also exchangeable with D <sub>2</sub> O. Its chemical shift is highly dependent on solvent and concentration.
				These methyl protons are split into a doublet by the single adjacent methine proton.

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## <sup>13</sup>C NMR Spectroscopy: The Carbon Backbone

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the lack of symmetry in the ortho-substituted ring, all eight carbon atoms in **1-(2-Aminophenyl)ethanol** are unique and will produce distinct signals.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **1-(2-Aminophenyl)ethanol**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~ 145.0	C-NH <sub>2</sub>	The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity but also shielded by resonance effects, resulting in a complex net shift.
~ 128.5	C-CH(OH)CH <sub>3</sub>	The ipso-carbon bearing the ethanol substituent.
~ 127.0	Aromatic CH	Aromatic carbon chemical shifts typically appear between 110-160 ppm.[6]
~ 126.5	Aromatic CH	The specific shifts are influenced by the electronic effects of both substituents.
~ 118.0	Aromatic CH	The electron-donating NH <sub>2</sub> group strongly shields the ortho and para carbons, shifting them upfield.
~ 115.5	Aromatic CH	The most upfield aromatic signal is likely ortho or para to the amino group.
~ 68.0	CH(OH)CH <sub>3</sub>	The carbon atom bonded to the electronegative oxygen is significantly deshielded and shifted downfield.
~ 25.0	CH(OH)CH <sub>3</sub>	The methyl carbon is in a typical aliphatic region.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern under electron ionization (EI).

## Experimental Protocol: EI-MS Analysis

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which ensures sample purity.
- **Ionization:** In the ionization chamber, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $M^{+\bullet}$ ).
- **Fragmentation:** The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable ions.
- **Detection:** The charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) and detected, generating the mass spectrum.

## Interpretation of the Mass Spectrum

The mass spectrum of **1-(2-Aminophenyl)ethanol** is consistent with its molecular formula  $C_8H_{11}NO$  (Molecular Weight: 137.18 g/mol). The fragmentation is driven by the formation of stable carbocations and the presence of the amine and alcohol functional groups.[\[7\]](#)

Table 4: Major Fragment Ions in the EI Mass Spectrum of **1-(2-Aminophenyl)ethanol**

m/z	Proposed Fragment Ion	Formula	Interpretation
137	$[\text{C}_8\text{H}_{11}\text{NO}]^{+\bullet}$	$\text{C}_8\text{H}_{11}\text{NO}$	Molecular Ion ( $\text{M}^{+\bullet}$ ). The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule. <sup>[7]</sup>
122	$[\text{M} - \text{CH}_3]^+$	$\text{C}_7\text{H}_8\text{NO}$	Base Peak. Loss of a methyl radical via alpha-cleavage results in a highly stable, resonance-stabilized cation. This is a very common pathway for secondary alcohols. <sup>[8]</sup>
119	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	$\text{C}_8\text{H}_9\text{N}$	Loss of a neutral water molecule (18 amu) from the molecular ion. This dehydration is a characteristic fragmentation for alcohols. <sup>[8]</sup>
106	$[\text{C}_7\text{H}_8\text{N}]^+$	$\text{C}_7\text{H}_8\text{N}$	This fragment can arise from the m/z 122 ion via the loss of an oxygen atom, or through other complex rearrangements. It corresponds to a stable aminotropylium-like ion.

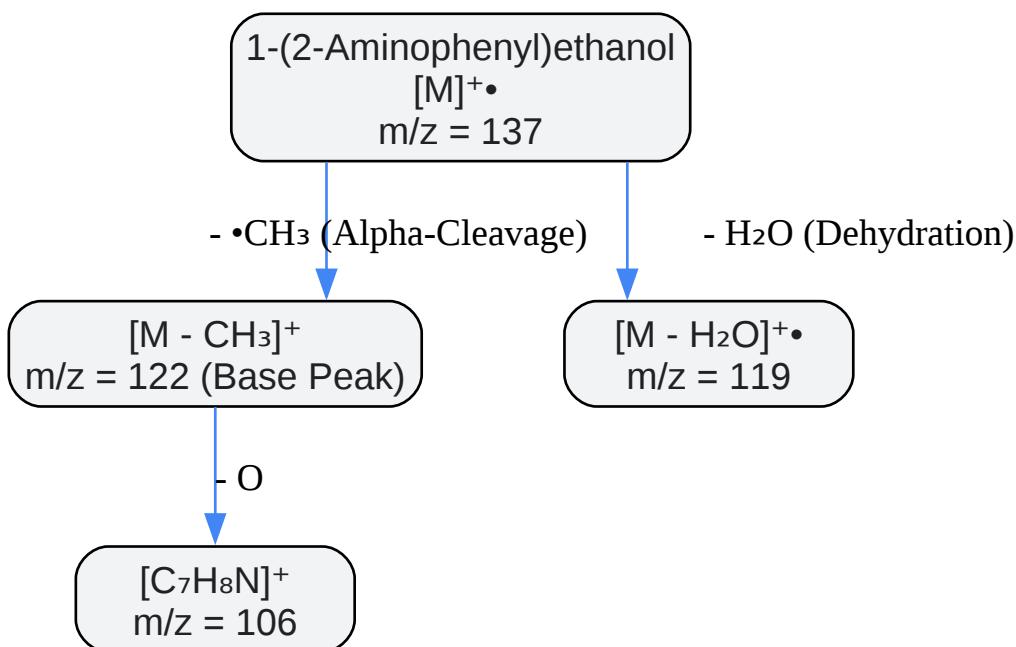
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 $[C_6H_5]^+$  $C_6H_5$ 

Phenyl cation,  
resulting from the  
cleavage of the side  
chain from the  
aromatic ring.

## Visualization of Key Fragmentation Pathway

The dominant fragmentation process, alpha-cleavage, is driven by the formation of a resonance-stabilized oxonium/iminium ion.

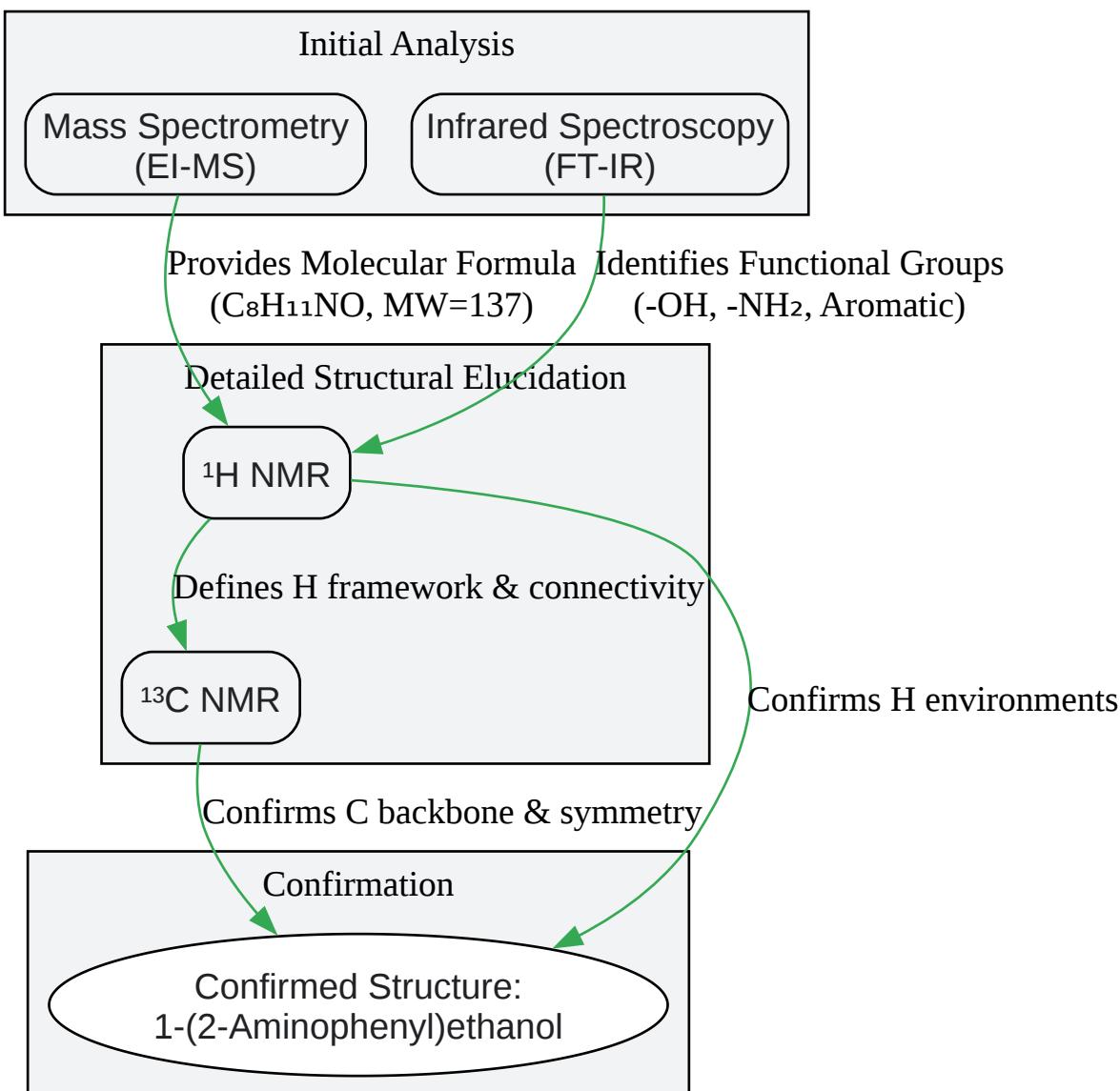


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Caption: Proposed EI-MS fragmentation of **1-(2-Aminophenyl)ethanol**.

## Integrated Spectroscopic Analysis Workflow

Confirming the structure of a molecule like **1-(2-Aminophenyl)ethanol** is a self-validating process where each piece of spectroscopic data corroborates the others. The logical flow of this analysis ensures a high degree of confidence in the final structural assignment.



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Caption: Workflow for integrated spectroscopic structure elucidation.

## Conclusion

The collective spectroscopic data provides an unambiguous fingerprint for **1-(2-Aminophenyl)ethanol**. IR spectroscopy confirms the presence of the primary amine and secondary alcohol functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage leading to the base peak at m/z 122. Finally, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide a detailed map of the carbon-

hydrogen framework, confirming the ortho-substitution pattern and the structure of the ethanol side chain. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

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